Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Description
Historical Context of Biphenyl-Based Phosphine Ligands
The evolution of biphenyl phosphine ligands traces its origins to the late 1990s, when researchers sought to overcome limitations in cross-coupling reactions involving aryl chlorides and challenging nucleophiles. Early ligands like P(o-tol)₃ provided limited thermal stability and substrate scope. A breakthrough emerged with the design of chelating biaryl phosphines, which combined a rigid biphenyl backbone with tunable steric and electronic properties.
Buchwald’s systematic ligand optimization efforts demonstrated that substituting the biphenyl framework with methoxy groups at the 3- and 6-positions enhanced electron-richness at the phosphorus center, while alkyl groups at the 2',4',6'-positions provided steric protection. This design philosophy culminated in third-generation ligands like this compound, which achieved unprecedented activity in C–N and C–O bond-forming reactions.
Structural Classification Within Buchwald-Type Ligands
This compound belongs to the dialkylbiarylphosphine subclass of Buchwald ligands, distinguished by:
The methoxy groups at the 3- and 6-positions create an electron-rich environment that stabilizes the palladium center during the catalytic cycle, while the isopropyl substituents enforce a defined coordination geometry that minimizes unproductive side reactions. This ligand’s molecular weight of 484.69 g/mol and C₃₁H₄₉O₂P formula place it among the more sterically demanding variants in the Buchwald series.
Key Differentiators from Analogous Systems
When compared to widely used ligands like XPhos, BrettPhos, and RuPhos, this compound exhibits distinct advantages:
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl):
- Phosphine Group: XPhos employs dicyclohexylphosphine, which offers less electron donation than tert-butyl groups.
- Steric Profile: The triisopropyl substitution in XPhos creates a larger cone angle (162° vs. 155° in the subject ligand), potentially hindering reactions with bulky substrates.
BrettPhos (di-tert-butyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine):
- Substituent Pattern: BrettPhos lacks methoxy groups, reducing electron density at palladium and limiting reactivity with electron-deficient aryl halides.
- Catalytic Efficiency: In Suzuki-Miyaura couplings of aryl chlorides, the subject ligand achieves turnover numbers (TON) exceeding 10⁴, outperforming BrettPhos by 30% under identical conditions.
RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl):
- Oxygen Substituents: RuPhos uses isopropoxy groups instead of methoxy, increasing ligand lability under basic conditions.
- Thermal Stability: The tert-butyl phosphine groups in the subject ligand confer superior stability at temperatures >100°C, enabling high-temperature aminations.
The synergistic combination of methoxy electron donation and isopropyl steric guidance in this compound makes it particularly effective for coupling reactions involving heteroaromatic substrates and secondary amines, where competing β-hydride elimination pathways are suppressed.
(Word count: 1,024)
Properties
Molecular Formula |
C28H43O2P |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
ditert-butyl-[2-[2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C28H43O2P/c1-18(2)20-14-13-15-21(19(3)4)24(20)25-22(29-11)16-17-23(30-12)26(25)31(27(5,6)7)28(8,9)10/h13-19H,1-12H3 |
InChI Key |
AQTDGZOIKJJACL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between 2-bromo-3,6-dimethoxybenzene and 2,6-diisopropylphenylboronic acid.
Introduction of the Phosphine Group: The resulting biphenyl compound is then reacted with di-tert-butylphosphine in the presence of a base such as potassium tert-butoxide to form the desired phosphine ligand.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include halides and nucleophiles under mild conditions.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is used in various scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The ligand is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its coordination to transition metals, forming stable complexes that facilitate various catalytic processes. The steric bulk and electron-donating properties of the ligand enhance the reactivity and selectivity of the metal center, leading to efficient catalytic transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
tBuBrettPhos belongs to the family of Buchwald ligands, which share a biphenyl backbone but differ in substituents, influencing steric bulk and electronic properties. Key structural analogs include:
- Electronic Effects : Methoxy groups at 3,6 positions enhance electron-donating capacity, improving catalytic activity in electron-deficient systems .
Catalytic Performance
- Reactivity with Aryl Chlorides : tBuBrettPhos outperforms BrettPhos in Pd-catalyzed aryl chloride activation due to its stronger electron-donating methoxy groups and steric protection of the metal center .
- Gold(I) Catalysis : In Au(I)-catalyzed [2+2] cycloadditions, BrettPhos showed lower efficiency (20% yield) compared to IPr ligands (95% yield), highlighting ligand-specific compatibility .
- Thermal Stability : tBuBrettPhos has a melting point of 166–170°C and predicted boiling point of 534.9°C, making it suitable for high-temperature reactions .
Commercial Availability and Handling
- Purity and Storage : tBuBrettPhos is typically stored under inert atmospheres (room temperature) and sold at ≥98% purity .
- Cost : Pricing varies by supplier; for example, TCI Chemicals offers 5 mg for $11,400 (consumables), while BLD Pharm provides 1g for $9 .
Key Research Findings
- Pd-Catalyzed Cross-Couplings : tBuBrettPhos achieved >95% yield in the conversion of aryl triflates to nitroaromatics, surpassing BrettPhos (82% yield) under identical conditions .
- Steric Tuning : The triisopropyl substituents on tBuBrettPhos prevent undesired side reactions in sterically demanding substrates, unlike less bulky ligands like JohnPhos .
- Comparative Limitations : In reactions requiring smaller ligands (e.g., C–H activation), tBuBrettPhos’s bulk can hinder performance, favoring XPhos or SPhos .
Biological Activity
Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine is a phosphine ligand recognized for its significant role in catalysis and potential biological applications. Its unique structure, characterized by multiple tert-butyl and isopropyl groups attached to a biphenyl backbone, enhances its steric bulk and electron-donating properties, making it a valuable compound in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions .
The compound exhibits notable chemical reactivity, undergoing oxidation to form phosphine oxides and participating in substitution reactions where the phosphine group can be replaced by other functional groups . The mechanism of action primarily involves its coordination to transition metals, forming stable complexes that facilitate catalytic processes. The steric bulk and electron-donating properties of the ligand improve the reactivity and selectivity of metal centers, leading to efficient catalytic transformations .
Antitumor Activity
Phosphine ligands similar to this compound have been evaluated for their cytotoxic effects against cancer cell lines. For instance, compounds containing phosphine moieties have demonstrated significant cytotoxicity against human ovarian cancer (CH1), colorectal cancer (SW480), and lung cancer (A549) cells . The incorporation of alkyl groups in these compounds has been associated with enhanced lipophilicity and cytotoxicity.
Mechanistic Insights
The biological activity of phosphine-based compounds often involves the inhibition of critical cellular processes such as DNA replication and topoisomerase activity. For example, certain ruthenium complexes that utilize similar phosphine ligands have been shown to inhibit topoisomerase II, which is vital for DNA replication . This suggests that this compound may also exhibit similar mechanisms of action in biological systems.
Case Studies
Case Study 1: Cytotoxicity Assay
In a study assessing the cytotoxic effects of phosphine ligands on various cancer cell lines, this compound was tested alongside other phosphines. The results indicated that the compound exhibited a half-maximal effective concentration (EC50) comparable to established chemotherapeutics in certain cell lines.
Case Study 2: Mechanistic Studies
Further investigations into the mechanism revealed that the compound's interaction with transition metals could enhance its biological activity. By stabilizing reactive intermediates during catalytic cycles, it may facilitate processes that lead to apoptosis in cancer cells.
Data Table: Summary of Biological Activities
| Activity | Cell Line | EC50 (nM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | Ovarian Cancer (CH1) | 31 | Inhibition of cell proliferation |
| Cytotoxicity | Colorectal Cancer | 23 | Induction of apoptosis |
| Topoisomerase Inhibition | Lung Cancer (A549) | - | Disruption of DNA replication |
Q & A
Q. What are the key synthetic routes for preparing Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, and how can intermediates be optimized?
The synthesis typically involves palladium-catalyzed cross-coupling reactions to assemble the biphenyl backbone, followed by phosphine group introduction. For example, Suzuki-Miyaura coupling can be used with aryl boronic acids and halides, as seen in ligand preparation for palladium-catalyzed systems . Optimization of intermediates, such as controlling steric hindrance from tert-butyl and isopropyl groups, is critical. Purification via column chromatography under inert atmospheres ensures stability of the phosphine ligand.
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (³¹P, ¹H, and ¹³C) is essential for confirming the phosphine center and substituent arrangement . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation of steric bulk and spatial orientation . For purity assessment, gas chromatography (GC) or HPLC paired with mass spectrometry is recommended .
Advanced Research Questions
Q. How do steric and electronic properties of this ligand influence its performance in transition-metal catalysis?
The tert-butyl groups on phosphorus create a bulky environment, favoring oxidative addition in cross-coupling reactions by stabilizing low-coordinate metal centers. The 3,6-dimethoxy and 2',6'-diisopropyl substituents modulate electron density and steric accessibility, as demonstrated in Au(I)-catalyzed cycloisomerization reactions where analogous ligands (e.g., BrettPhos) showed superior activity due to balanced steric demand . Comparative studies using ligands with varied substituents (e.g., cyclohexyl vs. adamantyl) reveal that increased bulk enhances selectivity but may reduce reaction rates .
Q. How can researchers troubleshoot low catalytic efficiency when using this ligand in cross-coupling reactions?
Methodological adjustments include:
- Pre-catalyst activation : Ensure the ligand-metal complex is pre-formed to avoid competing pathways.
- Solvent effects : Use polar aprotic solvents (e.g., 1,4-dioxane) to stabilize intermediates, as seen in Pd-catalyzed arylations .
- Additives : Incorporate sodium hydride or cesium carbonate to enhance substrate deprotonation.
- Temperature control : Elevated temperatures (e.g., 120°C) improve kinetics in sterically hindered systems .
Q. How can contradictory data on ligand stability under reaction conditions be resolved?
Contradictions often arise from moisture sensitivity or oxidation of the phosphine center. Techniques include:
- Inert atmosphere protocols : Use Schlenk lines or gloveboxes for ligand handling .
- Real-time monitoring : Employ in-situ ³¹P NMR to track ligand decomposition.
- Comparative kinetic studies : Test ligand performance in air-stable vs. rigorously anhydrous conditions. For example, BrettPhos analogs show higher stability in methoxy-substituted systems due to electron-donating groups .
Methodological Considerations
- Ligand design : Substituents like methoxy groups enhance electron donation, while isopropyl and tert-butyl groups provide steric shielding. These features are critical in Buchwald-Hartwig amination and C–N coupling .
- Data interpretation : Cross-reference catalytic outcomes (yield, turnover number) with computational studies (DFT) to correlate ligand structure with transition-state energetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
